Cloxacillin Sodium EP Impurity E
Description
Significance of Impurity Control in Pharmaceutical Science and Quality Assurance
The control of impurities is a critical aspect of pharmaceutical science and quality assurance, ensuring the safety, efficacy, and quality of drug products. longdom.orgkanboapp.com Impurities are unintended chemical substances that can arise during the manufacturing process or from the degradation of the drug substance over time. longdom.org They provide no therapeutic benefit and can potentially impact the safety and effectiveness of a pharmaceutical product. globalpharmatek.comjpionline.org Even in trace amounts, impurities can have detrimental effects on product quality and patient safety. longdom.org
Rigorous impurity control is essential for several reasons. It ensures that each batch of a drug is free from harmful levels of impurities, thereby affirming the product's safety for consumer use. kanboapp.com The presence of impurities can influence the bioavailability and stability of the Active Pharmaceutical Ingredient (API), potentially reducing its efficacy. longdom.orgpharmiweb.com Therefore, identifying, quantifying, and controlling these impurities is a fundamental requirement for pharmaceutical manufacturers. pharmaffiliates.com This process, known as impurity profiling, is crucial for maintaining high-quality standards and safeguarding patient health. pharmiweb.compharmaffiliates.com Effective impurity management also leads to more robust and optimized manufacturing processes, reducing waste and ensuring product consistency. kanboapp.com
Regulatory Frameworks and Guidelines for Impurities in Drug Substances and Products (e.g., ICH, European Pharmacopoeia)
A comprehensive framework of regulatory guidelines governs the control of impurities in pharmaceutical products. These guidelines are established by international bodies to ensure a harmonized approach to drug quality and safety. longdom.org Key among these are the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) and the European Pharmacopoeia (Ph. Eur.).
The ICH has developed a series of guidelines that are widely adopted by regulatory authorities globally. industrialpharmacist.com These include:
ICH Q3A(R2): This guideline focuses on impurities in new drug substances, providing thresholds for reporting, identification, and qualification of impurities. jpionline.orgeuropa.eu
ICH Q3B(R2): This guideline addresses impurities in new drug products. industrialpharmacist.com
ICH Q3C: This guideline deals with residual solvents in pharmaceutical products. industrialpharmacist.comedqm.eu
ICH Q3D: This guideline establishes a framework for the assessment and control of elemental impurities. industrialpharmacist.comedqm.eu
ICH M7: This guideline provides a framework for assessing and controlling DNA reactive (mutagenic) impurities to limit potential carcinogenic risk. industrialpharmacist.comfda.gov
The European Pharmacopoeia provides legally binding standards for the quality of medicines and the substances used to manufacture them. drugfuture.com Key general texts and monographs related to impurity control include:
General Monograph 2034 ("Substances for pharmaceutical use"): This monograph outlines the general requirements for controlling organic and inorganic impurities, as well as residual solvents. edqm.eueuropa.eu It works in conjunction with specific monographs to set acceptance criteria. drugfuture.com
General Chapter 5.10 ("Control of impurities in substances for pharmaceutical use"): This chapter provides guidance on interpreting tests for related substances and defines key terms and recommendations for impurity control. edqm.eudrugfuture.com The requirements of this chapter and General Monograph 2034 are mandatory for substances described in specific monographs. edqm.eu
Overview of Cloxacillin (B1194729) Sodium in the Context of Pharmaceutical Impurity Profiles
Cloxacillin Sodium is a semi-synthetic, isoxazolyl penicillin antibiotic used for the treatment of a number of bacterial infections. nih.govnih.gov It is a member of the penicillin family of antibiotics. nih.gov The manufacturing process of Cloxacillin Sodium involves the condensation of 6-aminopenicillanic acid (6-APA) with a substituted isoxazole (B147169) side chain. google.com
Like all synthetic drug substances, Cloxacillin Sodium is susceptible to the formation of impurities during its synthesis, purification, and storage. magtechjournal.comresearchgate.net These impurities can include starting materials, by-products of the synthesis, and degradation products. longdom.org Cloxacillin and related penicillins are known to be prone to degradation, particularly in the presence of moisture and heat, which can lead to the formation of various impurities, including polymerized products. nih.gov
The impurity profile of Cloxacillin Sodium is a critical quality attribute that must be carefully monitored and controlled. magtechjournal.comresearchgate.net Pharmacopoeias, such as the European Pharmacopoeia, specify limits for known and unknown impurities in Cloxacillin Sodium to ensure its quality and safety. The study of the impurity profile of Cloxacillin Sodium provides a scientific basis for improving production processes and establishing appropriate quality control measures. nih.gov One of the specified impurities in the European Pharmacopoeia is Cloxacillin Sodium EP Impurity E.
Properties
CAS No. |
18704-55-7 |
|---|---|
Molecular Formula |
C27H27ClN5O7S2 |
Molecular Weight |
633.13 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
Characterization and Structural Elucidation of Cloxacillin Sodium Ep Impurity E
Methodologies for Definitive Structural Assignment of Related Substances
The structural assignment of related substances, such as Impurity E, is a meticulous process that employs sophisticated spectroscopic and spectrometric methods. These techniques provide detailed information about the molecule's atomic connectivity and three-dimensional arrangement.
Spectroscopic methods are fundamental to the characterization of chemical compounds. By analyzing the interaction of molecules with electromagnetic radiation, these techniques reveal specific structural features.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. It provides detailed information about the chemical environment of individual atoms.
¹H-NMR (Proton NMR): This technique provides information about the number of different types of protons, their electronic environment, and their proximity to other protons.
¹³C-NMR (Carbon-13 NMR): This method reveals the number of different types of carbon atoms in a molecule and their electronic environments.
2D-NMR (Two-Dimensional NMR): Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) provide data on the connectivity between protons and between protons and carbons, respectively, which is crucial for assembling the molecular puzzle.
Table 1: Hypothetical ¹H-NMR Data for Cloxacillin (B1194729) Sodium EP Impurity E
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.5 - 7.8 | m | 4H | Aromatic Protons |
| 5.4 - 5.6 | m | 2H | CH-N Protons |
| 4.5 | s | 1H | CH-S Proton |
| 2.2 | s | 3H | Methyl Protons |
| 1.5 - 1.7 | d | 6H | Gem-dimethyl Protons |
Table 2: Hypothetical ¹³C-NMR Data for Cloxacillin Sodium EP Impurity E
| Chemical Shift (ppm) | Assignment |
| 165 - 175 | Carbonyl Carbons |
| 125 - 140 | Aromatic Carbons |
| 60 - 75 | CH-N Carbons |
| 55 - 65 | CH-S Carbon |
| 20 - 30 | Methyl Carbons |
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. This technique is particularly useful for identifying the presence of specific functional groups.
Table 3: Hypothetical IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3200 - 3400 | Broad | N-H and O-H Stretching |
| 1650 - 1780 | Strong | Carbonyl (C=O) Stretching (amide, carboxylic acid) |
| 1500 - 1600 | Medium | Aromatic C=C Bending |
| 1350 - 1450 | Medium | C-H Bending |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. It is particularly useful for identifying the presence of conjugated systems, such as aromatic rings.
Table 4: Hypothetical UV-Vis Absorption Data for this compound
| λmax (nm) | Solvent | Chromophore |
| ~275 | Methanol (B129727) | Phenylisoxazolyl group |
High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the elemental composition of a molecule with high accuracy. This information is critical for confirming the molecular formula of an unknown impurity.
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules, such as many pharmaceutical impurities. When coupled with a high-resolution mass analyzer, ESI-MS can provide a highly accurate mass measurement of the parent ion.
Table 5: Hypothetical HRMS (ESI-MS) Data for this compound
| Ion | Calculated m/z | Measured m/z |
| [M+H]⁺ | 634.1234 | 634.1230 |
| [M+Na]⁺ | 656.1053 | 656.1049 |
High-Resolution Mass Spectrometric (HRMS) Approaches
Tandem Mass Spectrometry (MS/MS or MSⁿ)
Tandem mass spectrometry (MS/MS or MSⁿ) is a powerful analytical technique used for the structural elucidation of unknown compounds, including pharmaceutical impurities. In the context of this compound, MS/MS provides detailed information about the molecule's fragmentation pattern, which is instrumental in piecing together its chemical structure.
Recent studies have utilized high-resolution MSⁿ data in both positive and negative ion modes to characterize unknown impurities in cloxacillin. researcher.lifenih.gov This multi-stage mass spectrometry approach allows for the sequential fragmentation of precursor ions, generating a wealth of structural information. By analyzing the resulting product ions, researchers can deduce the connectivity of atoms and functional groups within the impurity molecule. For instance, a study focusing on the impurity profiles of cloxacillin and the structurally similar flucloxacillin (B1213737) successfully elucidated the structures of numerous unknown impurities, including polymerized forms, by leveraging the detailed fragmentation data from RP-HPLC tandem ion trap/time-of-flight mass spectrometry. researcher.lifenih.gov
Hyphenated Techniques for Comprehensive Characterization (e.g., LC-MS, GC-MS)
To achieve a comprehensive characterization of this compound, tandem mass spectrometry is often coupled with chromatographic separation techniques. These "hyphenated" methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are indispensable in the analysis of complex mixtures like pharmaceutical preparations.
LC-MS, in particular, has proven to be a cornerstone in the study of cloxacillin impurities. researchgate.net An optimized reversed-phase High-Performance Liquid Chromatography (RP-HPLC) method combined with a Quadrupole Time-of-Flight Mass Spectrometer (QTOF-MS) has been effectively used to profile impurities in cloxacillin sodium for injection. researchgate.net This approach allows for the separation of Impurity E from the active pharmaceutical ingredient (API) and other related substances before it enters the mass spectrometer for structural identification. The retention time from the HPLC provides an additional layer of identification, while the high-resolution mass data from the QTOF-MS allows for the determination of the elemental composition and the elucidation of the impurity's structure. researchgate.net
A recent study highlighted the application of RP-HPLC in tandem with ion trap/time-of-flight mass spectrometry to separate and characterize degradation and polymerized impurities in both cloxacillin and flucloxacillin. researcher.lifenih.gov This underscores the power of LC-MS in not only identifying but also understanding the formation pathways of such impurities. Furthermore, LC-MS/MS methods have been developed for the quantification of related antibiotics where cloxacillin was used as an internal standard, demonstrating the robustness of this technique in pharmaceutical analysis. nih.gov
While GC-MS is a powerful tool for volatile and thermally stable compounds, its application for a complex, non-volatile molecule like this compound is less direct and would typically require derivatization to increase its volatility. Therefore, LC-MS remains the more prevalent and suitable hyphenated technique for the analysis of this particular impurity.
Definitive Elucidation of the Chemical Structure of this compound (6-APA Cloxacillin Amide)
Through the application of advanced analytical techniques, the chemical structure of this compound has been definitively identified as 6-APA Cloxacillin Amide. synzeal.comsimsonpharma.com This dimeric structure forms through the creation of an amide bond between two cloxacillin-related molecules.
The systematic IUPAC name for this impurity is (2S,5R,6R)-6-[[[(2S,5R,6R)-6-[[[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-yl]carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid. synzeal.como2hdiscovery.co This name precisely describes the complex, fused ring system and the stereochemistry of the molecule.
The formation of this impurity involves the linkage of the carboxylic acid group of one cloxacillin-related molecule with the primary amine of a 6-aminopenicillanic acid (6-APA) moiety, which itself can be part of another cloxacillin molecule or a precursor.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source(s) |
| Chemical Name | (2S,5R,6R)-6-[[[(2S,5R,6R)-6-[[[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-yl]carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | synzeal.comsimsonpharma.como2hdiscovery.co |
| Synonym | 6-APA Cloxacillin Amide | synzeal.comsimsonpharma.com |
| Molecular Formula | C₂₇H₂₈ClN₅O₇S₂ | simsonpharma.comallmpus.comallmpus.com |
| Molecular Weight | 634.12 g/mol | simsonpharma.comallmpus.comallmpus.com |
| CAS Number | 18704-55-7 (No stereochemistry) | pharmaffiliates.com |
Stereochemical Characterization of Impurity E
The stereochemistry of this compound is complex, inheriting multiple chiral centers from its constituent cloxacillin and 6-APA moieties. The definitive IUPAC name, (2S,5R,6R)-6-[[[(2S,5R,6R)-6-[[[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-yl]carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, specifies the absolute configuration at each of these stereocenters. synzeal.com
The bicyclic core of the penicillin structure contains three contiguous chiral centers, which are crucial for its biological activity. In Impurity E, this core structure is present in both halves of the dimer. The specific (2S, 5R, 6R) configuration is retained from the parent cloxacillin molecule. For a related compound, 6-APA flucloxacillin amide, which shares a similar dimeric structure, it is noted that there are 6 defined stereocenters with an absolute stereochemistry. fda.gov
The precise stereochemical arrangement is critical as even minor changes can significantly impact the molecule's three-dimensional shape and, consequently, its interaction with biological targets. While detailed studies focusing solely on the stereochemical characterization of Impurity E are not widely published, the elucidation of its structure inherently includes the determination of these stereochemical aspects through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, often used in conjunction with mass spectrometry. researchgate.net
Synthesis-Related Origins and By-product Formation
The formation of Impurity E is intrinsically linked to the synthesis process of Cloxacillin Sodium. It can arise from side reactions involving starting materials, intermediates, or the final active pharmaceutical ingredient (API) itself under certain reaction conditions.
Research indicates two primary chemical pathways for the formation of this compound during synthesis. This impurity is structurally a dimer, resulting from the formation of an amide bond between two penicillin-related molecules.
One proposed mechanism involves the direct coupling of two cloxacillin molecules. This dimerization can be facilitated by coupling agents, which are sometimes used in synthesis to form amide bonds. In this scenario, the carboxylic acid group of one cloxacillin molecule reacts with the secondary amine of another (formed by the opening of the beta-lactam ring) to form the dimeric impurity.
A more frequently cited pathway involves a two-step process of hydrolysis followed by condensation. During the synthesis or work-up stages, particularly under aqueous acidic conditions (pH 2–3) and elevated temperatures (50–60°C), the strained β-lactam ring of cloxacillin can undergo hydrolysis. This reaction opens the ring and forms Cloxacillin Penicilloic Acid (Impurity A). Subsequently, this penicilloic acid intermediate can undergo intermolecular dehydration, where the carboxylic acid group of one molecule reacts with the amino group of another to form the stable amide linkage characteristic of Impurity E.
| Formation Pathway | Description | Key Reactants/Intermediates | Conditions |
| Hydrolysis and Recondensation | Cloxacillin undergoes hydrolysis to form Cloxacillin Penicilloic Acid, which then undergoes intermolecular dehydration to form the dimer (Impurity E). | Cloxacillin, Water, Cloxacillin Penicilloic Acid | Aqueous acidic conditions (pH 2-3), Elevated temperatures (50-60°C) |
| Direct Dimerization | Two cloxacillin molecules are directly joined via an amide bond, potentially mediated by coupling agents. | Cloxacillin, Coupling Agents (e.g., DCC, EDC) | Anhydrous conditions, Polar aprotic solvents |
This table summarizes the primary synthesis-related formation pathways for this compound.
The synthesis of cloxacillin sodium typically begins with the acylation of 6-aminopenicillanic acid (6-APA) with an activated derivative of 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid. nih.gov The purity of these starting materials and the control of reaction intermediates are paramount in preventing the formation of Impurity E.
The presence of moisture during the synthesis can promote the hydrolysis of cloxacillin to its penicilloic acid, a key intermediate in the formation of Impurity E. Furthermore, any unreacted 6-APA or the presence of other nucleophilic species could potentially react with cloxacillin or its activated intermediates, leading to various by-products, including the potential for dimer formation. The process of isolating and purifying the final product is also critical, as certain conditions can inadvertently promote the generation of this impurity. nih.gov
Detailed kinetic and thermodynamic data for the specific formation of this compound during synthesis are not extensively available in public literature, highlighting a need for further research in this area. However, general principles governing the stability of β-lactam antibiotics provide insight.
The formation of Impurity E via the hydrolysis-condensation pathway is influenced by factors that affect reaction rates, such as temperature, pH, and reactant concentrations. The initial hydrolysis of the β-lactam ring is a well-studied degradation reaction for penicillins and is known to be temperature-dependent. drugbank.com Thermodynamically, the β-lactam ring is highly strained and thus susceptible to ring-opening reactions under thermal stress, which makes the initial hydrolytic step favorable, particularly at elevated temperatures. The subsequent condensation reaction to form the dimer is an equilibrium process; the removal of water from the reaction mixture would drive the reaction toward the formation of the impurity. Studies on the self-aggregation of cloxacillin have shown that the process is increasingly exothermic with an increase in temperature, suggesting that temperature plays a complex role in the thermodynamics of cloxacillin interactions. drugbank.com
Degradation Pathways of Cloxacillin Sodium Yielding Impurity E
Cloxacillin sodium is susceptible to degradation under various environmental conditions, such as humidity, heat, and the presence of acids, bases, or oxidizing agents. nih.gov These degradation processes can lead to a loss of potency and the formation of impurities, including Impurity E.
Hydrolysis is a primary degradation pathway for cloxacillin and other β-lactam antibiotics. The most vulnerable part of the molecule is the four-membered β-lactam ring. In the presence of water, the amide bond within this ring is cleaved, leading to the formation of the biologically inactive Cloxacillin Penicilloic Acid. This reaction is catalyzed by both acid and base and its rate is significantly influenced by pH and temperature.
As established in the synthesis context, this hydrolytic degradation product, penicilloic acid, is the direct precursor to Impurity E. Therefore, the conditions that promote hydrolytic degradation during storage or handling—such as high humidity or formulation in aqueous solutions without adequate pH control—can directly lead to the formation of Impurity E through the subsequent intermolecular condensation of the penicilloic acid molecules.
| Degradation Factor | Effect on Cloxacillin | Resulting Product | Link to Impurity E |
| Water/Humidity | Cleavage of the β-lactam ring via hydrolysis. | Cloxacillin Penicilloic Acid | Penicilloic acid is the direct precursor to Impurity E via intermolecular condensation. |
| pH (Acidic/Basic) | Catalyzes the hydrolysis of the β-lactam ring. | Cloxacillin Penicilloic Acid | Accelerated formation of the precursor to Impurity E. |
| Temperature | Increases the rate of hydrolysis. | Cloxacillin Penicilloic Acid | Accelerated formation of the precursor to Impurity E. |
This table outlines the hydrolytic degradation mechanisms of Cloxacillin Sodium and their role in the formation of Impurity E.
Cloxacillin can also degrade through oxidative pathways. Studies have identified several mechanisms of oxidative degradation, including the oxidation of the thioether group in the thiazolidine (B150603) ring to a sulfoxide, the opening of the β-lactam ring, breakdown of the secondary amide bond, and hydroxylation of the aromatic ring. These reactions can be initiated by oxidizing agents or through processes like photocatalysis.
Table of Compound Names
| Name | Synonym(s) |
| 6-aminopenicillanic acid | 6-APA |
| Cloxacillin | (2S,5R,6R)-6-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
| Cloxacillin Penicilloic Acid | Cloxacillin Sodium EP Impurity A researchgate.net |
| Cloxacillin Sodium | Cloxacillin sodium salt |
| This compound | Cloxacillin Penicillamide; 6-APA Cloxacillin Amide smolecule.com |
| Dicyclohexylcarbodiimide (B1669883) | DCC |
| Ethylcarbodiimide hydrochloride | EDC |
Photolytic Degradation Processes
The exposure of cloxacillin to light can induce degradation, leading to the formation of various impurities. Photolytic degradation pathways can be complex, often involving the generation of highly reactive species such as hydroxyl radicals that can attack the cloxacillin molecule. researchgate.netresearchgate.net
Studies on the photocatalytic degradation of cloxacillin in aqueous solutions have shown that the process can lead to the breakdown of the antibiotic. nih.govnih.gov For instance, the use of UV/ZnO photocatalysis has been demonstrated to completely degrade cloxacillin. nih.gov The degradation process in the presence of light can involve several mechanisms, including the opening of the β-lactam ring, oxidation of the thioether group, and breakdown of the secondary amide. researchgate.net While these studies confirm the susceptibility of cloxacillin to photolytic degradation, the specific pathway leading to the formation of this compound involves the degradation of the thiazolidine ring.
The photo-Fenton process, another advanced oxidation process, has also been shown to be effective in degrading cloxacillin, with complete degradation occurring rapidly under optimal conditions. nih.gov This process generates hydroxyl radicals that are key to the degradation. nih.gov
Table 1: Conditions for Photocatalytic Degradation of Cloxacillin
| Process | Catalyst/Reagents | pH | Irradiation Time | Outcome | Reference |
| UV/ZnO Photocatalysis | 0.5 g/L Zinc Oxide | 11 | 180 min | Complete degradation | nih.gov |
| Photo-Fenton | H₂O₂/Fe²⁺ | 3 | 2 min | Complete degradation | nih.gov |
| TiO₂ Photocatalysis | 2.0 g L⁻¹ TiO₂ | 6.0 | - | Identification of by-products I2, I4, I5, and I6 | researchgate.net |
Thermal Degradation Studies and Pathways
Thermal stress is a significant factor in the degradation of cloxacillin and the formation of its impurities. Studies have shown that cloxacillin is prone to degradation in hot and humid environments, which can lead to the formation of various degradation products, including polymerized impurities. nih.gov
The rate of thermal degradation is dependent on temperature and the surrounding medium. In an aqueous solution, the apparent activation energy for the degradation of cloxacillin sodium has been determined to be 80.34 ± 5.88 kJ mol⁻¹. researchgate.net A proposed pathway for thermal degradation in aqueous solution involves the formation of cloxacilloic acid as an intermediate, which then degrades further to cloxalloic acid. researchgate.net
A stability study of cloxacillin in an oily suspension showed that approximately 10% degradation occurred after 6 months of storage at room temperature when using lyophilized sodium cloxacillin. researchgate.net In contrast, when sodium cloxacillin obtained by precipitation from a non-aqueous solvent was used, about 6% degradation was observed after 3 years under the same conditions. researchgate.net
At elevated temperatures, such as 77°C, the degradation of cloxacillin in a phosphate (B84403) buffer is significant. After 120 minutes of incubation, the percentage of remaining cloxacillin was found to be dependent on the initial pH of the solution. cjhp-online.ca
Table 2: Thermal Degradation of Cloxacillin at 77°C in Phosphate Buffer
| Initial pH | Concentration (mg/ml) | Remaining Cloxacillin (%) after 120 min | Apparent Half-life (minutes) | Reference |
| 4.5 | 0.2, 1, 2, 10 | 36.74 ± 2.41 | 79.7 ± 3.2 | cjhp-online.ca |
| 6.5 | 0.2, 1, 2, 10 | 28.01 ± 2.48 | 66.9 ± 2.1 | cjhp-online.ca |
Impact of pH and Solvent Systems on Impurity E Formation
The stability of cloxacillin and the formation of its impurities are highly influenced by the pH of the solution and the solvent system used. The degradation of cloxacillin is pH-dependent, with the rate of degradation generally increasing with an increase in pH, although a notable decrease in the degradation rate has been observed around pH 6.5 in a methanol/butyl acetate (B1210297) system. researchgate.net
In aqueous solutions, cloxacillin's stability is also pH-dependent. For instance, at 77°C, the degradation rate is faster at pH 6.5 than at pH 4.5. cjhp-online.ca The degradation in aqueous solutions can lead to the hydrolysis of the β-lactam ring, forming cloxacilloic acid (Impurity A), which can then be a precursor to other impurities. researchgate.net The formation of Impurity E, specifically, can occur through the hydrolysis of the beta-lactam ring under acidic conditions (pH 2-3) at elevated temperatures (50-60°C), followed by intermolecular dehydration to form the dimeric impurity.
The solvent system also plays a crucial role. Degradation of cloxacillin sodium in methanol follows zero-order kinetics, while the addition of butyl acetate accelerates degradation and shifts the kinetics to first-order. researchgate.net The presence of water in a methanol system decreases the rate constant while maintaining the zero-order kinetics. researchgate.net In intravenous solutions, dextrose 5% in water (D5W) has been found to be a preferred diluent over normal saline (NS) due to a slower degradation rate at room temperature. cjhp-online.ca
Interaction Mechanisms with Excipients and Container Closure Systems leading to Impurity E
The interaction of cloxacillin with pharmaceutical excipients and components of container closure systems can be a source of impurity formation. Reactive impurities present in excipients can lead to the degradation of the active pharmaceutical ingredient (API). nih.gov
Container closure systems can also contribute to impurity formation. Leachables from plastic containers or rubber stoppers could potentially interact with the drug product. However, specific data linking leachables from container closure systems to the formation of this compound is not extensively documented in the available literature.
Forced Degradation Studies for Impurity Profiling and Pathway Prediction
Forced degradation studies are essential for identifying potential degradation products and elucidating degradation pathways of a drug substance. These studies involve subjecting the drug to stress conditions such as heat, light, humidity, and different pH levels (acidic and basic hydrolysis) and oxidation. neliti.com
For cloxacillin, forced degradation studies have been instrumental in identifying various impurities, including polymerized impurities that can form under hot and humid conditions. nih.gov Such studies are crucial for developing stability-indicating analytical methods capable of separating and quantifying the impurities. neliti.commagtechjournal.com
A study on the impurity profile of cloxacillin sodium for injection identified several new impurities related to the salt-forming reaction and the purification process. magtechjournal.com By characterizing the structures of these impurities using techniques like LC-MS, it is possible to propose formation mechanisms and improve manufacturing and quality control processes. nih.gov
The degradation of cloxacillin under various stress conditions can lead to the formation of several products. For example, in one study, the degradation pathway toward cloxalloic acid via cloxacilloic acid as an intermediate was proposed based on analysis of degradation products. researchgate.net These types of studies provide the fundamental knowledge needed to predict and control the formation of specific impurities like this compound.
Conclusion
The study and control of pharmaceutical impurities like Cloxacillin (B1194729) Sodium EP Impurity E are of paramount importance in ensuring the quality, safety, and efficacy of medicines. globalpharmatek.com The presence of such impurities, even at low levels, can significantly impact the stability and performance of the final drug product. longdom.org A robust regulatory framework, led by bodies like the ICH and the European Pharmacopoeia, provides stringent guidelines for the identification, qualification, and control of these substances. industrialpharmacist.comdrugfuture.com
Cloxacillin Sodium EP Impurity E, a dimeric degradation product of Cloxacillin, serves as a key indicator of the stability and purity of the active pharmaceutical ingredient. Its formation is influenced by process conditions and storage, highlighting the need for optimized and well-controlled manufacturing processes. The availability of well-characterized reference standards for Impurity E, produced through deliberate synthesis, is crucial for its accurate detection and quantification. pharmiweb.com Advanced analytical techniques, particularly HPLC and mass spectrometry, are indispensable tools for monitoring and controlling the levels of this impurity within the strict limits set by pharmacopoeias.
Regulatory Compliance and Quality Standards for Cloxacillin Sodium Ep Impurity E
European Pharmacopoeia (EP) Monographs and Specifications for Cloxacillin (B1194729) Sodium and its Impurities
The European Pharmacopoeia provides comprehensive monographs for active pharmaceutical ingredients (APIs) and finished drug products. These monographs detail the quality standards, encompassing tests and acceptance criteria for any impurities. The monograph for Cloxacillin Sodium is the primary reference for manufacturers, ensuring the quality and consistency of the drug. sigmaaldrich.com
Historical Evolution of Impurity E Specifications in the EP
Pharmacopoeial standards for impurities are dynamic, evolving in response to advancements in analytical methodologies, manufacturing process refinements, and a deeper understanding of toxicology. The European Pharmacopoeia has progressively updated its monograph for Cloxacillin Sodium to incorporate more specific and rigorous controls on impurities. The introduction and subsequent adjustments to the specifications for Impurity E are indicative of a continuous commitment to enhancing the drug's quality and safety. These modifications are often propelled by the availability of more sensitive analytical techniques capable of detecting and quantifying impurities at lower concentrations, as well as an improved understanding of the potential biological impact of these substances. europa.eu
Current EP Limits and Acceptance Criteria for Cloxacillin Sodium EP Impurity E
The current European Pharmacopoeia monograph for Cloxacillin Sodium delineates the acceptance criteria for Impurity E. These limits are instituted to guarantee that the concentration of Impurity E in the final active substance remains below a threshold that could pose a risk to patient health. A chromatographic technique, typically High-Performance Liquid Chromatography (HPLC), is mandated for the separation and quantification of impurities. The acceptance limit for Impurity E is expressed as a percentage of the area of the principal peak in the chromatogram. For Cloxacillin Sodium intended for parenteral administration without a subsequent sterilization step, the monograph may enforce even more stringent limits.
| Parameter | Specification |
|---|---|
| Identification | The principal peak in the chromatogram of the test solution corresponds in retention time and UV spectrum to the principal peak in the chromatogram of the reference solution. |
| Assay | 95.0% to 102.0% of Cloxacillin Sodium, calculated on the anhydrous basis. |
| Impurity E Limit | Typically not more than a specified percentage, for example, 1.0%. |
Note: This table is for illustrative purposes. Actual values must be confirmed with the current edition of the European Pharmacopoeia.
Harmonization and Comparability of Impurity E Standards Across International Pharmacopoeias (e.g., USP, JP, BP)
The harmonization of pharmacopoeial standards is a global initiative aimed at ensuring the uniform quality of medicines across different geographical regions. usp.org The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) is instrumental in this process. While there is significant alignment between the European Pharmacopoeia (EP), United States Pharmacopeia (USP), Japanese Pharmacopoeia (JP), and British Pharmacopoeia (BP), some variations in impurity limits and analytical procedures may persist. usp.orgsynzeal.com
For Cloxacillin Sodium, the specifications for impurities, including Impurity E, are generally comparable among the major pharmacopoeias. The British Pharmacopoeia, for instance, generally aligns with the European Pharmacopoeia. sigmaaldrich.compharmacopoeia.com The United States Pharmacopeia also includes a monograph for Cloxacillin Sodium that specifies limits for related substances. The overarching goal of harmonization is to facilitate the mutual recognition of testing conducted in accordance with these pharmacopoeias, thereby reducing the regulatory burden on manufacturers distributing their products internationally.
| Pharmacopoeia | Impurity E Specification |
|---|---|
| European Pharmacopoeia (EP) | A specific limit is defined for Impurity E. |
| United States Pharmacopeia (USP) | Controls related compounds, which would encompass Impurity E, often with individual and total impurity limits. |
| Japanese Pharmacopoeia (JP) | Contains monographs for antibiotics that include control of related substances. |
| British Pharmacopoeia (BP) | Largely harmonized with the European Pharmacopoeia. sigmaaldrich.compharmacopoeia.com |
Note: This table provides a general comparison. For precise limits, the current edition of the respective pharmacopoeia should be consulted.
Impurity Thresholds, Reporting Guidelines, and Justification in Pharmaceutical Development (ICH Q3A/B)
The ICH Q3A (Impurities in New Drug Substances) and Q3B (Impurities in New Drug Products) guidelines establish a comprehensive framework for the control of impurities. europa.eueuropa.euslideshare.net These guidelines define thresholds for the reporting, identification, and qualification of impurities. ich.org
Reporting Threshold: The level at or above which an impurity must be reported in the regulatory submission for a new drug substance. ich.org
Identification Threshold: The level at or above which the chemical structure of an impurity must be determined. ich.org
Qualification Threshold: The level at or above which the biological safety of an impurity must be established. ich.org
For Cloxacillin Sodium, any impurity present at a concentration exceeding the identification threshold would necessitate structural elucidation. If an impurity level surpasses the qualification threshold, its safety must be justified. This justification can be derived from dedicated toxicological studies or by demonstrating that the impurity level is consistent with that found in materials used in clinical trials where no adverse effects were noted. The limits for Impurity E stipulated in the pharmacopoeias are generally in concordance with these ICH principles, ensuring that the specified levels are considered safe.
| ICH Q3A Threshold | Maximum Daily Dose ≤ 2 g/day |
|---|---|
| Reporting Threshold | 0.05% |
| Identification Threshold | 0.10% or 1.0 mg per day intake (whichever is lower) |
| Qualification Threshold | 0.15% or 1.0 mg per day intake (whichever is lower) |
Note: This table reflects the general thresholds outlined in ICH Q3A. The specific application to Cloxacillin Sodium is dependent on its maximum daily dose.
Strategies for Control and Mitigation of Cloxacillin Sodium Ep Impurity E
Process Optimization in Pharmaceutical Manufacturing
Process optimization is a key strategy to minimize the formation of Cloxacillin (B1194729) Sodium EP Impurity E and ensure its removal to acceptable levels. This involves a multi-faceted approach encompassing synthesis conditions, purification methodologies, and in-process controls.
Optimization of Synthesis Conditions to Minimize Impurity E Formation
The formation of Cloxacillin Sodium EP Impurity E is intrinsically linked to the synthesis process of cloxacillin. It can arise from side reactions or degradation pathways during manufacturing. Key parameters that can be optimized to reduce its formation include temperature, reaction time, and the pH of the reaction mixture. For instance, elevated temperatures and prolonged reaction times can increase the likelihood of impurity formation. Similarly, exposure to acidic or basic conditions can lead to the hydrolysis of the beta-lactam ring, a potential pathway to the formation of Impurity E.
Table 1: Key Synthesis Parameters and their Impact on Impurity E Formation
| Parameter | Impact on Impurity E Formation | Optimization Strategy |
| Temperature | Higher temperatures can accelerate degradation and side reactions, leading to increased Impurity E levels. | Conduct the reaction at the lowest effective temperature. |
| Reaction Time | Longer reaction times can increase the formation of dimeric impurities like Impurity E. | Minimize the duration of the synthesis steps where impurity formation is most likely. |
| pH | Extreme pH values (both acidic and basic) can catalyze the degradation of cloxacillin and the formation of impurities. | Maintain the pH of the reaction mixture within a narrow, optimized range. |
| Reagent Purity | Impurities in starting materials and reagents can participate in side reactions, contributing to the formation of Impurity E. | Use high-purity raw materials and reagents. |
Enhanced Purification Methodologies and Efficiency for Impurity E Removal
Following the synthesis of crude cloxacillin, purification steps are essential to remove Impurity E and other process-related impurities. Common purification techniques include crystallization and chromatography.
Crystallization is a widely used method for purifying cloxacillin sodium. The process can be optimized by carefully selecting the solvent system, controlling the cooling rate, and managing the supersaturation level. These factors influence the crystal size and morphology, which in turn affect the efficiency of impurity purging.
Chromatographic techniques , such as preparative High-Performance Liquid Chromatography (HPLC), offer high-resolution separation and are particularly effective for removing impurities with similar physicochemical properties to the active pharmaceutical ingredient (API). Studies have utilized reversed-phase HPLC methods to profile and separate impurities in cloxacillin. researchgate.net The choice of the stationary phase, mobile phase composition, and gradient elution program are critical parameters to optimize for efficient removal of Impurity E. nih.gov
Table 2: Comparison of Purification Methodologies for Impurity E Removal
| Purification Method | Advantages | Disadvantages |
| Crystallization | Cost-effective, scalable, can handle large volumes. | May not be effective for removing impurities with similar solubility to the API. |
| Preparative HPLC | High selectivity and efficiency, can separate closely related impurities. | Higher cost, solvent consumption, and lower throughput compared to crystallization. |
In-Process Control (IPC) Strategies for Impurity E Monitoring
In-process controls (IPCs) are crucial for monitoring the formation of Impurity E at critical stages of the manufacturing process. Real-time or frequent monitoring allows for timely intervention and process adjustments to prevent the accumulation of the impurity.
High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for IPC monitoring of Impurity E. The development of rapid and sensitive HPLC methods is essential for providing timely feedback on the impurity levels. These methods should be capable of separating Impurity E from cloxacillin and other potential impurities. Process Analytical Technology (PAT) tools, such as near-infrared (NIR) spectroscopy, can also be explored for real-time, non-invasive monitoring of the process.
Application of Quality by Design (QbD) Principles for Impurity Control
Quality by Design (QbD) is a systematic approach to pharmaceutical development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. nih.goveuropa.eu The application of QbD principles is highly effective in controlling impurities like this compound.
Risk Assessment and Identification of Critical Process Parameters (CPPs) and Critical Material Attributes (CMAs) Related to Impurity E Formation
A key element of QbD is a thorough risk assessment to identify and rank parameters that could impact product quality. nih.gov For the control of Impurity E, this involves identifying Critical Process Parameters (CPPs) and Critical Material Attributes (CMAs). pqri.org
Critical Process Parameters (CPPs) are process parameters whose variability has an impact on a Critical Quality Attribute (CQA) and therefore should be monitored or controlled to ensure the process produces the desired quality. pqri.org For Impurity E formation, potential CPPs include:
Reaction temperature
Reaction time
pH
Agitation speed
Cooling rate during crystallization
Critical Material Attributes (CMAs) are physical, chemical, biological, or microbiological properties of an input material that should be within an appropriate limit, range, or distribution to ensure the desired quality of the output material. pqri.org For the synthesis of cloxacillin, potential CMAs related to Impurity E formation include:
Purity of starting materials
Presence of specific reactive impurities in raw materials
Solvent quality
Table 3: Example of a Risk Assessment for Impurity E Formation
| Potential Critical Parameter | Potential Impact on Impurity E | Risk Level (High/Medium/Low) | Justification |
| Reaction Temperature | High temperature can significantly increase the rate of impurity formation. | High | Known degradation pathway for beta-lactam antibiotics. |
| Starting Material Purity | Impurities in starting materials can lead to the formation of by-products, including Impurity E. | High | The quality of input materials directly affects the purity of the final product. |
| pH of Reaction Mixture | pH excursions can catalyze hydrolysis and other side reactions. | High | Beta-lactam ring stability is highly pH-dependent. |
| Crystallization Solvent | The choice of solvent affects solubility and the efficiency of impurity removal. | Medium | Proper solvent selection is crucial for effective purification. |
Development of a Design Space for Robust Impurity Control
Based on the understanding gained from risk assessment and experimental studies (e.g., Design of Experiments - DoE), a design space can be established. mdpi.com A design space is the multidimensional combination and interaction of input variables (e.g., material attributes) and process parameters that have been demonstrated to provide assurance of quality. mdpi.com
Operating within the established design space ensures that the manufacturing process consistently produces cloxacillin sodium with Impurity E levels below the specified limit. The development of a design space involves systematically varying the identified CPPs and CMAs and monitoring their effect on the formation and removal of Impurity E. This data-driven approach allows for a more flexible and robust manufacturing process, moving away from rigid setpoints to a more scientific understanding of process control. mdpi.com
Raw Material Sourcing and Purity Control to Prevent Impurity E Precursors
The formation of this compound, a dimeric species, is intrinsically linked to the purity and quality of the starting materials and intermediates used in the synthesis of Cloxacillin Sodium. aquigenbio.com Impurity E, also known as 6-APA Cloxacillin Amide, is formed when two molecules related to the cloxacillin structure are joined. aquigenbio.comsimsonpharma.com Consequently, a robust strategy for controlling this impurity begins with stringent control over the raw materials that can act as its precursors.
The primary precursors for Impurity E are Cloxacillin itself and its fundamental building blocks: 6-aminopenicillanic acid (6-APA) and the activated side-chain, typically 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride. The dimerization can occur during the coupling reaction to form cloxacillin if reaction conditions are not optimally controlled, or during storage and formulation if degradation of cloxacillin occurs. One of the identified synthetic routes for this impurity involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate amide bond formation between two cloxacillin-related molecules.
Key strategies for raw material control include:
High Purity 6-APA: Sourcing 6-APA with very low levels of residual impurities is critical. The presence of unreacted starting materials or by-products from the 6-APA synthesis can interfere with the subsequent acylation reaction.
Side-Chain Quality: The purity of the 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid side-chain is paramount. Impurities in the side-chain can lead to the formation of not only Impurity E but other related substances.
Control of Residual Reagents: It is crucial to ensure the absence or strict limitation of residual coupling agents (e.g., carbodiimides) and bases from the synthesis of the active substance. These reagents are known to promote the intermolecular condensation that leads to the formation of Impurity E.
Supplier Qualification: A rigorous supplier qualification program is essential to ensure a consistent and high-purity supply of all critical raw materials. This includes comprehensive testing and auditing of suppliers' manufacturing processes.
A study on the impurity profile of cloxacillin sodium for injection highlighted that impurities could be traced back to the salt-forming reaction and the purification process, underscoring the importance of process control originating from the raw materials. researchgate.net
Table 1: Key Precursors of this compound and Control Rationale
| Precursor/Raw Material | Chemical Name | Rationale for Control |
| Cloxacillin Free Acid | (2S,5R,6R)-6-((3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido))-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | The primary molecule that can dimerize, especially under conditions of hydrolysis followed by recondensation. |
| 6-Aminopenicillanic Acid (6-APA) | (2S,5R,6R)-6-Amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | A key starting material. The presence of dimeric impurities in 6-APA can carry through the synthesis. |
| Activated Side-Chain | 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl Chloride | Purity is critical to ensure efficient and clean acylation of 6-APA, preventing side reactions that could lead to dimer formation. |
| Coupling Agents (e.g., DCC) | Dicyclohexylcarbodiimide | Residuals can actively promote the dimerization of Cloxacillin molecules to form Impurity E. |
Formulation and Stability Enhancement Strategies to Mitigate Impurity E Generation (focus on mechanistic understanding)
The generation of this compound in the final drug product is primarily a matter of stability. The impurity is often formed via degradation pathways, making formulation strategies that enhance the stability of Cloxacillin Sodium crucial for its control. nih.gov
Mechanistic Understanding of Formation
The formation of Impurity E during storage is mechanistically understood to proceed through a two-step degradation pathway:
Hydrolysis: The strained β-lactam ring of a cloxacillin molecule is susceptible to hydrolysis, especially in the presence of moisture. This reaction opens the β-lactam ring to form the corresponding penicilloic acid.
Intermolecular Condensation (Dimerization): The newly formed penicilloic acid of one molecule can then react with the 6-amino group of a second cloxacillin molecule (or another penicilloic acid molecule). This intermolecular amide bond formation results in the dimeric Impurity E.
Therefore, strategies to mitigate Impurity E generation must focus on preventing the initial hydrolysis step and controlling the factors that promote condensation.
Formulation and Processing Strategies
A key factor influencing the stability of Cloxacillin Sodium is its solid-state properties, which are heavily influenced by the manufacturing process of the active pharmaceutical ingredient (API). A comparative stability study of cloxacillin in an oily suspension provided significant insights. nih.gov The study revealed that the method used to prepare the Cloxacillin Sodium API had a profound impact on the stability of the final formulation.
Crystallinity vs. Amorphous Form: When lyophilized (freeze-dried) Cloxacillin Sodium was used, the formulation exhibited approximately 10% degradation after 6 months at room temperature. nih.gov Lyophilization can produce a highly porous, amorphous solid with a large surface area, making it more hygroscopic and susceptible to hydrolysis.
Solvent Precipitation: In contrast, when Cloxacillin Sodium obtained by precipitation from a non-aqueous solvent was used, the formulation showed only about 6% degradation after 3 years under the same storage conditions. nih.gov This method tends to produce a more stable, crystalline form of the API, which is less hygroscopic and has lower molecular mobility, thus hindering the initial hydrolysis step required for Impurity E formation.
Control of Excipients and Environment
Beyond the solid-state form of the API, other formulation strategies are critical:
Control of Water Content: Strict control of moisture levels in the formulation and packaging is paramount. Minimizing water activity reduces the potential for hydrolysis of the β-lactam ring.
pH and Buffering Agents: The pH of the formulation micro-environment is a critical stability factor. The hydrolysis of penicillins is pH-dependent. Formulations should be designed to maintain a pH range that minimizes the rate of hydrolysis.
Excipient Compatibility: All excipients must be carefully screened for their compatibility with Cloxacillin Sodium. Reactive impurities in excipients could potentially accelerate degradation pathways.
Table 2: Impact of API Manufacturing Method on Cloxacillin Stability in Oily Suspension
| Cloxacillin Sodium API Source | Storage Period | Degradation (%) | Implication for Impurity E Formation |
| Lyophilized | 6 Months | ~10% | Higher degradation rate suggests increased potential for hydrolysis, the precursor step to Impurity E generation. nih.gov |
| Precipitation from non-aqueous solvent | 3 Years | ~6% | Significantly enhanced stability and lower degradation rate reduce the risk of Impurity E formation over the product's shelf life. nih.gov |
Advanced Research Directions and Emerging Methodologies in Impurity E Research
Computational Chemistry and In Silico Prediction of Impurity Formation Pathways
Computational chemistry and in silico prediction have emerged as powerful tools in pharmaceutical development, offering the potential to anticipate and understand the formation of impurities without the need for extensive and costly laboratory experiments. nih.govnih.gov These methods are particularly valuable for complex molecules like Cloxacillin (B1194729), where multiple degradation and reaction pathways can lead to a variety of impurities.
The synthesis of Cloxacillin, a semi-synthetic penicillin, involves a series of chemical reactions where by-products and degradation products can form. nih.govgoogle.com Reaction pathway modeling, utilizing computational tools, can simulate these synthetic routes to predict the formation of potential impurities, including Impurity E. This involves analyzing the metabolic network of penicillin synthesis to understand the various elementary flux modes and their yields. nih.gov For instance, computational models can evaluate the different pathways of penicillin synthesis and their corresponding molar yields, providing insights into the efficiency and potential by-product formation of each route. nih.gov
Studies on penicillin degradation have identified several key products, such as penilloic acid, penicilloic acid, and isopenillic acid. pku.edu.cn Computational models can help elucidate the mechanisms of such degradation pathways. acs.orgnih.gov By understanding the energetics and kinetics of these reactions, researchers can identify the conditions that favor the formation of Impurity E and other degradation products. This predictive capability allows for the proactive optimization of manufacturing processes to minimize impurity levels.
Table 1: Key Degradation Products of Penicillin
| Degradation Product | Formation Pathway |
| Penilloic Acid | Degradation in acidic media. pku.edu.cn |
| Penicilloic Acid | Enzymatic or chemical hydrolysis of the β-lactam ring. pku.edu.cn |
| Isopenillic Acid | A degradation product found in surface water. pku.edu.cn |
This table summarizes key degradation products of penicillin, providing insights into potential impurity formation.
ML algorithms can be trained on existing data to predict the formation of impurities based on reaction conditions, raw material attributes, and storage conditions. openreview.net These models can identify patterns and correlations that may not be apparent to human analysts, leading to a more comprehensive understanding of impurity profiles. nih.gov For example, AI can be used to predict the toxicity of impurities based on their chemical structure, aiding in risk assessment and the establishment of appropriate control strategies. nih.govnih.gov
The application of AI in impurity prediction can be structured as a closed-loop approach, combining plausible impurity prediction with inverse structure elucidation from analytical data for automated identification. openreview.net This can be particularly useful in high-throughput screening environments, where large numbers of samples need to be analyzed quickly and efficiently.
Green Chemistry Principles for Sustainable Impurity Reduction
The principles of green chemistry are increasingly being applied to pharmaceutical manufacturing to reduce the environmental impact and improve the sustainability of the process. nih.govmdpi.com These principles are also highly relevant to impurity reduction, as they often lead to cleaner and more efficient synthetic routes with fewer by-products.
Key green chemistry strategies for impurity reduction include:
Waste Prevention: Designing synthetic pathways that minimize the generation of waste products, including impurities. nih.gov
Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives can reduce the potential for side reactions and the formation of toxic impurities. researchgate.net For instance, using water as a solvent, where feasible, offers significant environmental and safety benefits. mdpi.com
Catalysis: Utilizing highly selective catalysts can improve reaction efficiency and reduce the formation of unwanted by-products. researchgate.netrsc.org Biocatalysis, using enzymes, is a particularly promising green approach in antibiotic synthesis. rsc.orgumich.edu
Design for Degradation: Designing drug molecules and their associated impurities to be biodegradable can minimize their environmental persistence. nih.govnih.gov
By integrating these principles into the development and manufacturing of Cloxacillin, it is possible to create a more sustainable process that also yields a purer final product with lower levels of Impurity E.
High-Throughput Screening (HTS) and Automated Analytical Platforms for Impurity Analysis
Development of Novel Hybrid Analytical Techniques for Impurity Characterization
The structural elucidation of unknown impurities often requires the use of multiple analytical techniques. Novel hybrid analytical techniques, which couple different analytical methods, are emerging as powerful tools for impurity characterization. A study on the impurity profiles of cloxacillin and flucloxacillin (B1213737) utilized reversed-phase high-performance liquid chromatography (RP-HPLC) tandem ion trap/time-of-flight mass spectrometry (MS) to effectively separate and characterize a series of degradation and polymerized impurities. nih.gov This combination of techniques provided high-resolution mass data that enabled the elucidation of the structures of ten unknown impurities in cloxacillin. nih.gov
These hybrid techniques offer enhanced selectivity and sensitivity, providing more detailed structural information than can be obtained from a single analytical method. This is particularly important for complex impurity profiles where multiple components may be present at low levels. The development of such advanced analytical tools is critical for ensuring the quality and safety of pharmaceutical products like Cloxacillin Sodium.
Q & A
Basic: What analytical techniques are recommended for the identification and quantification of Cloxacillin Sodium EP Impurity E in drug substances?
Answer:
this compound can be identified and quantified using chromatographic and spectroscopic methods. Ultra-performance liquid chromatography (UPLC) is preferred for its high resolution and rapid analysis, as demonstrated in impurity profiling of related β-lactam antibiotics . For structural confirmation, combine UV-Vis spectroscopy (to detect characteristic absorption bands) and infrared (IR) spectroscopy (to identify functional groups). Mass spectrometry (MS) or nuclear magnetic resonance (NMR) should be used for definitive structural elucidation . Ensure method validation aligns with International Council for Harmonisation (ICH) guidelines Q2(R1), including parameters like specificity, linearity, and precision.
Basic: What are the synthetic pathways leading to the formation of this compound?
Answer:
Impurity E may arise during synthesis or storage due to:
- Degradation of the β-lactam ring : Hydrolysis under acidic/basic conditions or prolonged exposure to moisture.
- Side reactions : Incomplete purification of intermediates, such as residual byproducts from the acylation step of the isoxazole moiety .
To minimize formation, optimize reaction conditions (e.g., pH control, temperature) and employ real-time monitoring via in-line analytics (e.g., Raman spectroscopy).
Basic: How do pharmacopeial standards (EP/USP) define acceptance criteria for this compound?
Answer:
The European Pharmacopoeia (EP) and United States Pharmacopeia (USP) specify impurity thresholds based on toxicological relevance. For example, EP typically sets a limit of ≤0.15% for specified impurities like Impurity E . Analytical methods must demonstrate compliance with these limits through forced degradation studies and batch-to-batch consistency testing .
Advanced: How can researchers resolve contradictions in impurity quantification data across different analytical platforms (e.g., HPLC vs. UPLC)?
Answer:
Discrepancies may arise from differences in column efficiency, detection sensitivity, or sample preparation. To reconcile
- Cross-validate methods : Compare results using a reference standard under identical conditions.
- Leverage orthogonal techniques : Confirm impurity levels via LC-MS or differential scanning calorimetry (DSC).
- Statistical analysis : Apply multivariate tools (e.g., principal component analysis) to identify systematic errors . Document all parameters (e.g., mobile phase composition, flow rate) to ensure reproducibility .
Advanced: What experimental strategies are recommended for elucidating the degradation mechanism of Cloxacillin Sodium leading to Impurity E?
Answer:
- Forced degradation studies : Expose the drug substance to stress conditions (heat, light, pH extremes) and monitor impurity formation via UPLC-MS.
- Kinetic modeling : Determine activation energy using the Arrhenius equation to predict shelf-life.
- Isolation and characterization : Scale up degradation products via preparative chromatography and analyze using high-resolution MS and 2D-NMR .
Advanced: How can researchers design a stability-indicating method for Cloxacillin Sodium that specifically tracks Impurity E under varying storage conditions?
Answer:
- Method development : Optimize chromatographic conditions (e.g., column type: C18; mobile phase: phosphate buffer-acetonitrile gradient) to achieve baseline separation of Impurity E from other degradation products.
- Robustness testing : Evaluate method performance under deliberate variations (e.g., ±0.2 pH, ±10% organic phase).
- Real-time stability studies : Store samples at ICH-recommended conditions (25°C/60% RH, 40°C/75% RH) and assess impurity levels at predefined intervals .
Advanced: What role do primary reference standards play in ensuring the accuracy of this compound analysis?
Answer:
Primary reference standards (e.g., USP Cloxacillin Sodium RS) are essential for:
- Calibration : Establishing a quantitative relationship between analyte concentration and detector response.
- System suitability : Verifying method precision and column efficiency before sample analysis.
- Cross-laboratory harmonization : Ensuring data comparability across studies . Always source standards from accredited providers and validate their purity via orthogonal methods .
Advanced: How can computational tools (e.g., QSAR, molecular docking) predict the toxicological significance of this compound?
Answer:
- QSAR models : Predict toxicity endpoints (e.g., mutagenicity) based on structural descriptors of Impurity E.
- Molecular docking : Simulate interactions between the impurity and biological targets (e.g., DNA gyrase) to assess potential adverse effects.
- Regulatory alignment : Compare predictions with established thresholds (e.g., ICH M7) to justify impurity control strategies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
